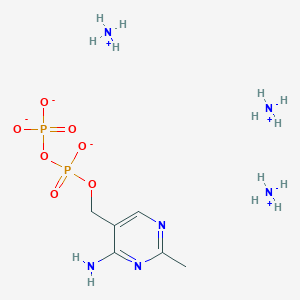
(3S)-N-ethylpiperidine-3-carboxamide
Descripción general
Descripción
(3S)-N-ethylpiperidine-3-carboxamide (NEP3C) is an organic compound derived from the piperidine family of alkaloids. It is a derivative of piperidine and has been used in a variety of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
DNA-Intercalating Drug Research
(McCrystal et al., 1999) explored a new DNA-intercalating drug, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), which involves topoisomerases I and II in its mechanism. This study focused on the drug's phase I clinical trial findings, identifying a maximum tolerated dose and noting minimal toxicity apart from infusional arm pain.
Antitumor Activity
A study by (Denny et al., 1987) demonstrated that 5-substituted derivatives of DACA exhibit significant in vivo antitumor activity, particularly against solid tumors. This research highlighted the role of electron-withdrawing substituents in ensuring the acridine chromophore remains uncharged at physiological pH, which contributes to the broader spectrum of in vivo antitumor activity.
Enantiopure Compound Preparation
(Morán-Ramallal et al., 2010) described the preparation of enantiopure trans-3-arylaziridine-2-carboxamides through bacterial hydrolysis. These compounds can yield enantiopure, unnatural d-α-aminocarboxylic acids, indicating potential in the synthesis of specialized amino acids for research purposes.
Synthesis of Neuroactive Compounds
(Setterholm et al., 2015) reported the chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a compound of interest for its potential therapeutic uses in activating the TrkB receptor in mammalian neurons. This study highlights the importance of developing new methods for synthesizing neuroactive compounds.
Molecular Mechanics and DNA Binding
(Hudson et al., 1987) utilized molecular mechanics calculations to study the structure and flexibility of 9-aminoacridine-4-carboxamides, which have potential as anti-cancer agents. This research offers insights into the interaction of these compounds with DNA, crucial for understanding their mechanism of action.
Crystallographic Studies
A study by (Adams et al., 1999) revealed the crystal structure of a complex formed between an acridine-based antitumor agent and DNA. This detailed structural analysis aids in understanding how these types of drugs intercalate into DNA, providing a basis for further drug development.
Propiedades
IUPAC Name |
(3S)-N-ethylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKMZNSNCZDAGC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-N-ethylpiperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1384755.png)

![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1384759.png)





![2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1384767.png)
![tert-butyl 5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1384768.png)
![6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384769.png)